Diethyl phenyl orthoformate
Overview
Description
Diethyl phenyl orthoformate, also known as this compound, is an organic compound with the molecular formula C11H16O3. It is a clear, colorless liquid that is used in various chemical synthesis processes. This compound is characterized by the presence of two ethoxy groups and one methoxy group attached to a benzene ring, making it a versatile intermediate in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl phenyl orthoformate can be synthesized through the reaction of benzene with diethyl carbonate in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of benzene with ethyl orthoformate in the presence of an acid catalyst. This method is preferred due to its efficiency and high yield. The reaction is carried out at elevated temperatures, and the product is separated by fractional distillation .
Chemical Reactions Analysis
Types of Reactions: Diethyl phenyl orthoformate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitrobenzene, sulfonic acids, and halobenzenes.
Scientific Research Applications
Diethyl phenyl orthoformate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is explored for its potential use in drug synthesis and as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of Diethyl phenyl orthoformate involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate for enzyme-catalyzed reactions, leading to the formation of various metabolites. The pathways involved include oxidation-reduction reactions and substitution reactions, which are crucial for its biological and chemical activities .
Comparison with Similar Compounds
- Diethyl phenyl orthoformate
- Dimethoxybenzene
- Ethoxybenzene
Comparison: this compound is unique due to the presence of both ethoxy and methoxy groups, which provide it with distinct reactivity and versatility in chemical synthesis. Compared to dimethoxybenzene, it has an additional ethoxy group, making it more reactive in certain substitution reactions. Ethoxybenzene, on the other hand, lacks the methoxy group, which limits its applications in specific synthetic routes .
Properties
IUPAC Name |
diethoxymethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-3-12-11(13-4-2)14-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTURWMMVIIBRRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162709 | |
Record name | (Diethoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14444-77-0 | |
Record name | (Diethoxymethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14444-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Diethoxymethoxy)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014444770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Diethoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (diethoxymethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.913 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (Diethoxymethoxy)benzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WEU8V83SG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary reaction Diethyl Phenyl Orthoformate undergoes with organometallic reagents?
A1: this compound acts as a versatile reagent that readily undergoes monosubstitution reactions with Grignard reagents and other organometallic reagents. This reaction leads to the formation of diethyl acetals. [] You can find more details about these reactions in the paper "this compound" published on Semantic Scholar: .
Q2: How does this compound behave under acidic conditions in the presence of water?
A2: this compound undergoes hydrolysis in the presence of water and an acid catalyst. Research has focused on the catalytic activity of 2-substituted imidazoles in this reaction. [] The study "General acid catalytic activity of 2-substituted imidazoles for hydrolysis of this compound" dives deeper into the kinetics and mechanisms involved: .
Q3: What is known about the mechanism of this compound hydrolysis catalyzed by 2-substituted imidazoles?
A3: Studies indicate that the hydrolysis of this compound catalyzed by 2-substituted imidazoles proceeds through a general acid catalysis mechanism, with no evidence supporting general base catalysis. [] This suggests the imidazole molecule acts as a proton donor during the reaction. Interestingly, research shows a significant D2O solvent isotope effect, indicating that water molecules play a crucial role in the transition state of this hydrolysis reaction. []
Q4: What spectroscopic data is available for characterizing this compound?
A4: While specific spectroscopic data isn't detailed in the provided abstracts, ¹H NMR is a suitable technique for analyzing the purity of this compound. [] This technique provides structural information and can verify the presence and ratio of expected hydrogen atoms in the molecule.
Q5: Are there any known stability concerns regarding this compound?
A5: Yes, this compound exhibits sensitivity to water, making it susceptible to hydrolysis and potential disproportionation upon storage. [] This highlights the importance of storing this compound under anhydrous conditions to maintain its integrity and prevent degradation.
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